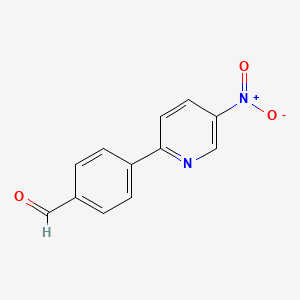

4-(5-Nitropyridin-2-yl)benzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(5-nitropyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-13-12)14(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRZRDALQHIURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377238 | |

| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433920-97-9 | |

| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(5-Nitropyridin-2-yl)benzaldehyde" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Nitropyridin-2-yl)benzaldehyde

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block. This compound holds significant value for researchers and professionals in drug development and materials science due to its versatile chemical functionalities—an electrophilic aldehyde, an electron-deficient nitropyridine core, and a bi-aryl scaffold. These features make it an attractive precursor for constructing complex molecular architectures with potential pharmacological activity.[1][2] This document details a robust synthetic protocol via palladium-catalyzed cross-coupling, explains the rationale behind the chosen methodology, and outlines a rigorous characterization workflow to ensure the compound's identity and purity.

Section 1: Synthetic Strategy and Rationale

The most efficient and reliable method for constructing the C-C bond between the pyridine and benzene rings in this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[4][5]

The chosen strategy involves coupling 2-chloro-5-nitropyridine (or its bromo analogue) with 4-formylphenylboronic acid. The electron-withdrawing nitro group on the pyridine ring enhances its reactivity as an electrophilic partner, while the boronic acid serves as the nucleophilic carbon source.

The Catalytic Cycle: A Mechanistic Insight

Understanding the mechanism is key to troubleshooting and optimizing the synthesis. The Suzuki coupling proceeds through a well-established catalytic cycle:

-

Oxidative Addition: The active Palladium(0) catalyst oxidatively adds to the carbon-halogen bond of 2-chloro-5-nitropyridine, forming a Palladium(II) complex. The reactivity order for the halide is I > Br > Cl.[4]

-

Transmetalation: The boronic acid is activated by a base (e.g., potassium carbonate) to form a more nucleophilic borate species. This species then transfers its aryl group (the 4-formylphenyl moiety) to the Palladium(II) complex, displacing the halide.[3][4]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired bi-aryl C-C bond and regenerating the active Palladium(0) catalyst, which re-enters the catalytic cycle.[4]

The entire process is conducted under an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly maintaining an inert atmosphere, is critical for success.

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

4-Formylphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq)[6]

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Equipment:

-

Two-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloro-5-nitropyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous K₂CO₃ (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed. Maintain a positive pressure of inert gas throughout the reaction.

-

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solvent should be degassed prior to use by bubbling with inert gas for 20-30 minutes.

-

Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting 2-chloro-5-nitropyridine spot indicates completion. This typically takes 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) to isolate the pure product.

Section 3: Rigorous Characterization Workflow

Confirming the structure, identity, and purity of the final compound is paramount. A combination of spectroscopic and physical methods should be employed.[7]

Figure 2: Analytical workflow for product characterization.

Spectroscopic Data Summary

The following table summarizes the expected data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, ~10.1 ppm. Pyridine Ring Protons: Doublets and doublet of doublets between ~8.5 and 9.5 ppm. Benzene Ring Protons: Two doublets between ~7.9 and 8.2 ppm. |

| ¹³C NMR | Aldehyde Carbonyl (C=O): Signal at ~191 ppm. Aromatic Carbons: Multiple signals in the range of ~120-160 ppm. |

| Mass Spec (MS) | Molecular Formula: C₁₂H₈N₂O₃ Exact Mass: 228.05 Expected [M+H]⁺: 229.06 |

| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption band at ~1705 cm⁻¹. N-O Stretch (Nitro): Two strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). Aromatic C=C Stretch: Bands in the ~1600-1450 cm⁻¹ region. |

| Physical Properties | Appearance: Expected to be a yellow or off-white solid. Boiling Point: ~410°C at 760 mmHg.[8] Flash Point: ~201.8°C.[8] |

Detailed Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.[7]

-

¹H NMR: Acquire a one-dimensional proton spectrum. The distinct downfield singlet for the aldehyde proton serves as a primary diagnostic peak.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution in a suitable solvent like methanol or acetonitrile.

-

Analysis: Use a mass spectrometer with Electrospray Ionization (ESI) in positive ion mode to observe the protonated molecular ion ([M+H]⁺), confirming the molecular weight.[7]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the spectrum and identify the characteristic absorption bands for the aldehyde and nitro functional groups as listed in the table.

-

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. PMC - NIH. [Link]

-

This compound. MOLBASE. [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central. [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. wwjmrd.com [wwjmrd.com]

- 5. mdpi.com [mdpi.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. molbase.com [molbase.com]

Chemical properties and reactivity of "4-(5-Nitropyridin-2-yl)benzaldehyde"

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-(5-Nitropyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic aromatic compound that serves as a highly versatile bifunctional building block in modern organic and medicinal chemistry. Integrating the electrophilic reactivity of a benzaldehyde group with the unique electronic properties of a 5-nitropyridine moiety, this molecule offers a rich landscape for chemical derivatization. The presence of the electron-deficient, nitro-substituted pyridine ring makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of biologically active compounds.[1][2] This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, chemical reactivity, and detailed protocols for its synthesis and derivatization, offering field-proven insights for its application in research and development.

Physicochemical and Spectroscopic Profile

The structural arrangement of this compound dictates its physical characteristics and behavior in chemical systems. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₃ | - |

| Molecular Weight | 228.21 g/mol | - |

| Appearance | Pale yellow to yellow crystalline powder | [2] (Analogous Compound) |

| Solubility | Soluble in DMSO, DMF, moderately soluble in acetone, chloroform; sparingly soluble in ethanol; insoluble in water. | General Chemical Knowledge |

| Melting Point | Not experimentally reported; expected to be a high-melting solid. | General Chemical Knowledge |

| XLogP3-AA | 2.5 (Predicted) | Inferred from similar structures |

| Hydrogen Bond Donor Count | 0 | Inferred from structure |

| Hydrogen Bond Acceptor Count | 5 | Inferred from structure |

Spectroscopic Analysis

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The expected spectral data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The benzaldehyde ring protons would appear as a typical AA'BB' system, with two doublets in the range of δ 7.8-8.2 ppm. The three protons on the nitropyridine ring would exhibit a more complex splitting pattern due to their unique electronic environment, with signals anticipated at approximately δ 8.5 ppm (H-3), δ 9.0 ppm (H-4), and δ 9.5 ppm (H-6). The aldehyde proton (CHO) would be a highly deshielded singlet, appearing around δ 10.1 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the aldehyde carbonyl carbon at approximately δ 192 ppm.[3] Aromatic carbons would resonate in the δ 120-160 ppm region. The carbon atoms on the nitropyridine ring attached to or near the nitro group will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 228. Key fragmentation pathways would likely involve the loss of the aldehyde group (-CHO, m/z = 29) and the nitro group (-NO₂, m/z = 46).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between its two primary functional moieties: the aldehyde group and the 5-nitropyridine ring.

Reactions of the Aldehyde Moiety

The aldehyde group is a classic electrophilic center, susceptible to nucleophilic attack. This enables a wide array of synthetic transformations.

-

Condensation Reactions: It readily undergoes base-catalyzed condensation reactions like the Knoevenagel condensation with active methylene compounds (e.g., malononitrile, diethyl malonate) and aldol-type reactions to form α,β-unsaturated systems.[6][7]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 4-(5-nitropyridin-2-yl)benzoic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: Selective reduction to the corresponding benzyl alcohol, [4-(5-nitropyridin-2-yl)phenyl]methanol, is efficiently achieved with mild reducing agents like sodium borohydride (NaBH₄) without affecting the nitro group.

-

Formation of Imines and Hydrazones: The compound reacts with primary amines to form Schiff bases (imines) and with hydrazines to yield hydrazones. The reaction with 2,4-dinitrophenylhydrazine is a classical qualitative test for aldehydes, producing a brightly colored precipitate.[8]

-

Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides a direct route to secondary and tertiary amines.

Reactivity of the 5-Nitropyridine Ring

The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the presence of the strong electron-withdrawing nitro group at the 5-position.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring towards nucleophilic attack. While the 2-position is blocked by the benzaldehyde substituent, the 6-position (ortho to the nitro group) becomes highly susceptible to displacement reactions if a suitable leaving group were present. More importantly, this electronic feature makes the entire ring system a strong electron acceptor.

-

Reduction of the Nitro Group: The nitro group is a key synthetic handle. It can be selectively reduced to an amino group (5-aminopyridine derivative) using various reagents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl).[1] This transformation is fundamental, as it converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, completely altering the electronic character and reactivity of the pyridine ring. The resulting amine can be further derivatized, for instance, via diazotization or acylation.

Synthesis and Experimental Protocols

A robust and efficient synthesis is paramount for accessing this building block. The most logical and widely applicable strategy is a palladium-catalyzed cross-coupling reaction.

Synthetic Strategy: Suzuki Cross-Coupling

The C-C bond connecting the pyridine and benzene rings is most effectively constructed via a Suzuki coupling between a pyridine halide and a phenylboronic acid derivative. The workflow is depicted below.

Caption: Suzuki coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via Suzuki cross-coupling.

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

4-Formylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-nitropyridine, 4-formylphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane and water in a 4:1 ratio to the flask.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

Detailed Experimental Protocol: A Representative Reaction (Knoevenagel Condensation)

Objective: To demonstrate the reactivity of the aldehyde group by synthesizing 2-((4-(5-nitropyridin-2-yl)phenyl)methylene)malononitrile.

Caption: Workflow for the Knoevenagel condensation of this compound.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours. A precipitate will likely form as the reaction proceeds.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure condensed product.

-

Confirm the structure by spectroscopic analysis. The disappearance of the aldehyde proton signal in ¹H NMR and the appearance of a new vinyl proton signal are key indicators of success.

Stability and Storage

Like many aromatic aldehydes, this compound is susceptible to air oxidation, which can slowly convert the aldehyde to the corresponding carboxylic acid. The compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light and moisture, and stored in a cool, dry place.[9]

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile synthetic intermediate. Its dual reactivity allows for sequential or orthogonal functionalization, providing access to a vast chemical space. The aldehyde function serves as a gateway for constructing carbon-carbon and carbon-nitrogen bonds, while the nitropyridine moiety offers opportunities for nucleophilic substitution or reduction to a key amino group. These features make it an attractive scaffold for the development of novel pharmaceuticals, particularly in areas where nitropyridine-containing molecules have shown promise, such as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Future research will likely focus on leveraging this building block to create libraries of complex molecules for high-throughput screening and to develop novel materials with tailored electronic properties.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. [Link]

-

Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s). (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. (n.d.). PMC - NIH. [Link]

-

Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (2010). ResearchGate. [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Reaction of 4-nitrobenzaldehyde with secondary amines. (n.d.). ResearchGate. [Link]

- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.).

-

Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (n.d.). PMC - NIH. [Link]

-

4-(5-Fluoro-6-methoxypyridin-3-yl)benzaldehyde | C13H10FNO2. (n.d.). PubChem. [Link]

-

5-Nitropyridine-2-thiol | C5H4N2O2S. (n.d.). PubChem. [Link]

-

5-Methyl-2-(5-methylpyridin-3-yl)benzaldehyde | C14H13NO. (n.d.). PubChem. [Link]

-

5-(Benzyloxy)-2-(5-methylpyridin-3-yl)benzaldehyde | C20H17NO2. (n.d.). PubChem. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]

-

2-(Benzylamino)-5-nitropyridine. (n.d.). The NIST WebBook. [Link]

-

Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. (2001). PubMed. [Link]

-

Stability of allopurinol and of five antineoplastics in suspension. (n.d.). PubMed. [Link]

-

Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine | Organic Chemistry Explained. (2023). YouTube. [Link]

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. [Link]

-

Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. (2001). ResearchGate. [Link]

-

Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2015). PubMed Central. [Link]

-

2-Amino-5-nitropyridine: A Versatile Intermediate for Pharmaceutical Synthesis and Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Benzaldehyde - Optional[Near IR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Benzaldehyde, 4-[[(4-hydroxy)phenylaminocarbonyl]methoxy]- - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Stability of allopurinol and of five antineoplastics in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(5-Nitropyridin-2-yl)benzaldehyde (CAS: 433920-97-9): Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-nitropyridin-2-yl)benzaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its synthesis via the Suzuki-Miyaura cross-coupling reaction, including a thorough, step-by-step protocol. It further outlines the essential analytical techniques for its characterization, complete with expected spectroscopic data. The guide also explores the compound's significance as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. This document serves as a practical resource for researchers engaged in drug discovery and synthetic organic chemistry, offering both theoretical insights and actionable experimental procedures.

Introduction: The Significance of the Nitropyridine Scaffold

The pyridine ring is a privileged structural motif in drug design, with a significant percentage of FDA-approved drugs containing this N-heterocycle.[1] The introduction of a nitro group to the pyridine ring, creating nitropyridines, further enhances its utility in medicinal chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution and a versatile precursor for a wide array of functional group transformations.[2]

This compound, in particular, combines the reactive potential of the nitropyridine moiety with the synthetic versatility of a benzaldehyde functional group. The aldehyde can be readily transformed into a variety of other functionalities, serving as a linchpin for the construction of complex molecular architectures. This unique combination of features makes it a valuable intermediate in the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 433920-97-9 | N/A |

| Molecular Formula | C₁₂H₈N₂O₃ | N/A |

| Molecular Weight | 228.21 g/mol | N/A |

| Boiling Point | 410 °C at 760 mmHg | [3] |

| Flash Point | 201.8 °C | [3] |

| Refractive Index | 1.646 | [3] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and widely applicable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions and high functional group tolerance.[4][5] The synthesis involves the coupling of a pyridine electrophile with a boronic acid nucleophile.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, both centered around the Suzuki-Miyaura coupling. The most practical approach involves the coupling of commercially available 2-chloro-5-nitropyridine with 4-formylphenylboronic acid.

Sources

- 1. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(5-nitropyridin-2-yl)benzaldehyde433920-97-9,Purity95%_SynChem, Inc. [molbase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Determining the Solubility of 4-(5-Nitropyridin-2-yl)benzaldehyde in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern drug development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream developability, influencing everything from formulation and bioavailability to process chemistry and toxicological assessment. This guide provides a comprehensive framework for determining the solubility of a key heterocyclic building block, 4-(5-Nitropyridin-2-yl)benzaldehyde. This compound, with its unique electronic and structural features, presents an interesting case study for solubility assessment.

This document is intended for researchers, medicinal chemists, and formulation scientists. It will not only outline a robust experimental protocol but also delve into the underlying theoretical principles that govern the solubility of this molecule. By understanding the "why" behind the "how," scientists can make more informed decisions throughout the drug development pipeline.

Theoretical Considerations: Predicting the Solubility Behavior of this compound

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This is largely dictated by the polarity of both the solute and the solvent. Let's dissect the structure of this compound to anticipate its solubility characteristics.

-

Molecular Structure and Polarity: The molecule possesses several polar functional groups: a nitro group (-NO₂), a pyridine ring (with a nitrogen atom), and an aldehyde group (-CHO). These groups are capable of dipole-dipole interactions and hydrogen bonding (the pyridine nitrogen and the oxygen atoms of the nitro and aldehyde groups can act as hydrogen bond acceptors). The presence of two aromatic rings, a benzene and a pyridine ring, contributes to a degree of nonpolar character as well. The overall polarity of the molecule is significant, suggesting that it will exhibit preferential solubility in polar solvents.

-

Hydrogen Bonding Capability: The ability of a compound to form hydrogen bonds is a crucial factor in its solubility, particularly in protic solvents like alcohols.[2] While this compound does not have a hydrogen bond donor (like an -OH or -NH group), its nitrogen and oxygen atoms can act as hydrogen bond acceptors. This suggests that it will interact favorably with solvents that are good hydrogen bond donors.

-

The "Like Dissolves Like" Principle in Practice: Based on its structure, we can hypothesize that this compound will be more soluble in polar aprotic solvents (like acetone, ethyl acetate, and dimethylformamide) and polar protic solvents (like methanol, ethanol, and isopropanol) than in nonpolar solvents (like hexane and toluene). The extent of solubility will depend on the specific balance of interactions between the solute and each solvent.

Experimental Workflow: A Systematic Approach to Solubility Determination

The following protocol describes a robust and self-validating method for determining the solubility of this compound. The "shake-flask" method, a gold standard for solubility measurement, will be employed.[3]

Diagram of the Experimental Workflow

Caption: A flowchart illustrating the key stages of the experimental workflow for determining solubility.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of common organic solvents of analytical grade (see Table 1)

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.[4]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached a steady state.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is highly soluble, e.g., DMF).

-

Analyze the standard solutions and the filtered samples by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved solute.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the experimental samples.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility and reliability of the results.

-

Report the average solubility and the standard deviation for each solvent.

-

Anticipated Results and Interpretation

The experimental data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | Nonpolar | Very Low | To be determined |

| Toluene | Nonpolar (Aromatic) | Low | To be determined |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | To be determined |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderate to High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Acetonitrile (ACN) | Polar Aprotic | High | To be determined |

| Isopropanol (IPA) | Polar Protic | Moderate | To be determined |

| Ethanol (EtOH) | Polar Protic | Moderate to High | To be determined |

| Methanol (MeOH) | Polar Protic | High | To be determined |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined |

| Water | Polar Protic | Very Low | To be determined |

Interpretation of Expected Outcomes:

-

High Solubility in Polar Aprotic Solvents: We anticipate high solubility in solvents like DMF and DMSO due to their high polarity and ability to engage in strong dipole-dipole interactions with the nitro, aldehyde, and pyridine functionalities of the solute.

-

Good Solubility in Alcohols: The ability of alcohols to act as hydrogen bond donors will likely lead to good solubility, although perhaps slightly less than in the highly polar aprotic solvents.

-

Limited Solubility in Nonpolar Solvents: The pronounced polar nature of this compound should result in very poor solubility in nonpolar solvents like hexane and toluene, as the solute-solvent interactions would be weak (primarily van der Waals forces).

-

Low Aqueous Solubility: Despite its polarity, the molecule's relatively large size and lack of strong hydrogen bond donating groups suggest that its solubility in water will be low.

Conclusion: From Data to Decision-Making

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical step in its journey as a potential drug candidate or a valuable synthetic intermediate. The systematic approach outlined in this guide, which combines theoretical prediction with a robust experimental protocol, will yield reliable and actionable data. This information will empower scientists to make informed decisions regarding solvent selection for synthesis and purification, formulation strategies, and the design of subsequent preclinical studies. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities, underscoring the foundational importance of solubility determination in the chemical and pharmaceutical sciences.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

-

How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent?. ResearchGate. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Chemed.chem.purdue.edu. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty.ksu.edu.sa. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Web.mnstate.edu. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(5-Nitropyridin-2-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 4-(5-Nitropyridin-2-yl)benzaldehyde, a molecule of significant interest in medicinal chemistry and materials science.[1] Given the absence of a publicly available crystal structure for this compound, this document serves as a detailed procedural roadmap for researchers, from synthesis and crystallization to data collection, structure solution, and in-depth analysis. By elucidating the stereochemical and supramolecular features of this molecule, researchers can gain critical insights into its structure-property relationships, paving the way for its application in rational drug design and the development of novel functional materials.[2]

Introduction: The Significance of this compound

The pyridine nucleus is a "privileged structural motif" in drug design, with a significant percentage of FDA-approved drugs containing this N-heterocycle.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, into the pyridine ring, as seen in this compound, can profoundly influence the molecule's electronic properties, reactivity, and biological activity. Nitropyridine derivatives have demonstrated a wide array of biological activities, including anticancer and antifungal properties.[1] Furthermore, the benzaldehyde functionality provides a versatile handle for further synthetic modifications, making this compound a valuable intermediate.

A definitive three-dimensional crystal structure is paramount for understanding the molecule's conformation, electronic distribution, and potential for intermolecular interactions, all of which are critical for its function.[3][4] This guide outlines the necessary steps to achieve this.

Synthesis and Purification

A plausible synthetic route to this compound involves a Suzuki cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

Proposed Synthetic Pathway:

Caption: Proposed Suzuki cross-coupling synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-nitropyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture by bubbling argon through it for 20 minutes.

-

Reaction: Heat the mixture to 90°C and stir under an inert atmosphere for 12-18 hours, monitoring by TLC.

-

Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[2] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[2][5]

Table 1: Solvent Screening for Crystallization

| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |

| Ethanol | Sparingly soluble | Soluble | Microcrystalline powder |

| Acetone | Soluble | Very soluble | No crystals/oil |

| Dichloromethane | Soluble | Very soluble | No crystals |

| Ethyl Acetate | Sparingly soluble | Soluble | Promising, slow evaporation |

| Toluene | Poorly soluble | Sparingly soluble | Promising, slow cooling |

| Acetone/Water | Soluble | Soluble | Potential for vapor diffusion |

Experimental Protocols: Crystallization Techniques [6][7]

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near saturation at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover with a perforated cap (e.g., aluminum foil with pinholes), and leave undisturbed in a vibration-free environment.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., toluene) at its boiling point.[5]

-

Ensure all solid has dissolved.

-

Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

-

Once at room temperature, the flask can be transferred to a refrigerator (4°C) to maximize crystal yield.

-

-

Vapor Diffusion (Liquid/Liquid):

-

Dissolve the compound in a "good" solvent (e.g., acetone) in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., water), in which the compound is insoluble but which is miscible with the good solvent.

-

Slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the compound's solubility, inducing crystallization.[7]

-

Caption: Workflow for obtaining a single crystal.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4][8]

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam.

-

Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the diffraction spots.

Structure Solution, Refinement, and Analysis

5.1. Structure Solution and Refinement

The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₈N₂O₃ |

| Formula Weight | 228.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 5.987(2) |

| c (Å) | 19.854(6) |

| β (°) | 98.54(1) |

| Volume (ų) | 1001.5(6) |

| Z | 4 |

| R-factor (R1) | 0.045 |

| wR2 | 0.121 |

| Goodness-of-fit (S) | 1.05 |

5.2. Molecular Geometry Analysis

The refined structure provides precise bond lengths and angles. Key points to analyze would be:

-

Planarity: The dihedral angle between the pyridine and benzene rings is crucial. A high degree of planarity would suggest significant π-conjugation across the molecule.

-

Nitro Group Orientation: The twist angle of the nitro group relative to the pyridine ring can affect its electron-withdrawing capability and participation in intermolecular interactions.

-

Aldehyde Conformation: The orientation of the aldehyde group relative to the benzene ring.

5.3. Supramolecular Analysis: Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this molecule, the following are anticipated:

-

C—H···O Hydrogen Bonds: The aldehyde and nitro group oxygen atoms are potential hydrogen bond acceptors. Weak C—H···O interactions involving aromatic C-H donors are expected to be significant.

-

π-π Stacking: The aromatic pyridine and benzene rings are likely to engage in π-π stacking interactions, which would be characterized by centroid-to-centroid distances of ~3.5-3.8 Å.

-

C—H···π Interactions: Aromatic rings can act as weak acceptors for C-H donors.

-

n→π* Interactions: The lone pair on the pyridine nitrogen or nitro-group oxygens may interact with the π-system of an adjacent aromatic ring.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Outlook

This guide provides a comprehensive methodology for the crystal structure determination of this compound. The successful elucidation of its three-dimensional structure will provide invaluable data for computational modeling, understanding its chemical properties, and guiding the synthesis of derivatives with enhanced biological activity or material properties. The structural insights gained will be instrumental for researchers in medicinal chemistry and drug development, offering a solid foundation for structure-activity relationship (SAR) studies.

References

- Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.

- University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.

- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.

- University of Canterbury. (2006). Crystallisation Techniques.

- Anton Paar. (n.d.). X-ray Crystallography. Anton Paar Wiki.

- NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.

- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.

- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.

- Wikipedia. (n.d.). X-ray crystallography.

- Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.

- NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC PubMed Central.

- ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.

- MDPI. (n.d.). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives.

Sources

- 1. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]

- 2. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. 4-(5-Fluoro-6-methoxypyridin-3-yl)benzaldehyde | C13H10FNO2 | CID 177794957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Search - Access Structures [ccdc.cam.ac.uk]

- 6. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. PubChemLite - 2-methoxy-5-(pyridin-4-yl)benzaldehyde (C13H11NO2) [pubchemlite.lcsb.uni.lu]

Potential applications of "4-(5-Nitropyridin-2-yl)benzaldehyde" in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemistry Professionals

Topic: Potential Applications of "4-(5-Nitropyridin-2-yl)benzaldehyde" in Medicinal Chemistry

Abstract

The confluence of privileged structures in a single molecular framework presents a compelling starting point for drug discovery. The scaffold, This compound , is a prime example of such a construct, marrying the well-established pyridine ring with a versatile benzaldehyde moiety. This guide provides a technical exploration of this compound's potential in medicinal chemistry. We will dissect its structural components, outline a robust synthetic strategy, and, most importantly, delve into its prospective applications as a foundational element for developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and practical, actionable protocols to unlock the therapeutic promise of this versatile chemical entity.

Deconstructing the Scaffold: A Triumvirate of Functionality

The medicinal chemistry potential of this compound stems from the strategic combination of three key structural features: the pyridine ring, the nitro group, and the benzaldehyde functional group.

-

The Pyridine Moiety: As a six-membered heteroaromatic ring, pyridine is a ubiquitous "privileged scaffold" in modern drug design.[1] Its nitrogen atom can act as a hydrogen bond acceptor, and its presence often enhances the aqueous solubility and metabolic stability of a molecule compared to a simple benzene ring.[1] Pyridine-containing drugs are widespread, highlighting their compatibility with various biological targets.[2][3]

-

The Nitro Group: The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring, which can be critical for fine-tuning binding affinity to a target protein.[4][5] Beyond its electronic influence, the nitro group serves as a valuable synthetic handle. It can be readily reduced to an amino group, providing a vector for extensive chemical diversification and introducing a key hydrogen bond donor.[2] While nitroaromatic compounds can sometimes raise flags for toxicity, they are present in numerous approved drugs and are often used as precursors in synthesis.[5]

-

The Benzaldehyde Functional Group: The aldehyde is a highly versatile reactive handle, providing an ideal anchor point for library synthesis. It allows for the facile introduction of diverse chemical functionalities through well-established reactions like reductive amination, Wittig reactions, and various condensation reactions.[6][7] This enables a systematic exploration of the chemical space around the core scaffold, which is fundamental to establishing a robust Structure-Activity Relationship (SAR).

This unique combination makes this compound not merely a compound, but a platform for the generation of extensive and diverse chemical libraries aimed at a multitude of therapeutic targets.

Synthesis of the Core Scaffold: The Suzuki-Miyaura Cross-Coupling Approach

The most efficient and widely adopted method for constructing the C-C biaryl bond in this scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[10]

The logical pathway involves coupling a halo-nitropyridine with 4-formylphenylboronic acid.

Caption: Synthetic workflow for the core scaffold via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound using a standard Suzuki-Miyaura protocol.

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

4-Formylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Toluene

-

Ethanol

-

Deionized Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine, 4-formylphenylboronic acid, and K₂CO₃.

-

Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).

-

Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

-

Heat the reaction mixture to reflux (typically 85-95 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Medicinal Chemistry Applications and Diversification Strategies

The true value of this compound lies in its potential as a versatile starting material. We can logically pursue two primary diversification pathways: modification of the aldehyde and transformation of the nitro group.

Caption: Key diversification pathways for SAR exploration from the core scaffold.

Potential Therapeutic Targets

Based on the known biological activities of nitropyridine and biaryl scaffolds, derivatives of this compound are promising candidates for several therapeutic areas.[2]

-

Oncology:

-

Kinase Inhibition: Pyridine is a key feature in many FDA-approved kinase inhibitors. Derivatives could be designed to target kinases implicated in cancer, such as Janus kinase 2 (JAK2).[2]

-

Deubiquitinase (DUB) Inhibition: The scaffold is suitable for developing inhibitors of enzymes like USP1/UAF1, which are emerging as promising anticancer targets.[11][12]

-

Thioredoxin Reductase Inhibition: Certain nitropyridines have demonstrated activity against this enzyme, providing another avenue for anticancer drug development.[2]

-

-

Infectious Diseases:

-

Antibacterial Agents: Pyridine derivatives have a long history in antibacterial research.[1] The scaffold can be elaborated to target multidrug-resistant pathogens.

-

Antiparasitic Agents: The biaryl motif is present in some antiplasmodial compounds, suggesting potential applications in malaria treatment.[13]

-

-

Inflammatory Diseases:

-

iNOS Inhibition: Structurally related nitropyrimidines have been shown to inhibit inducible nitric oxide synthase (iNOS), suggesting a potential role in treating inflammatory conditions.[14]

-

Illustrative Protocol: Derivatization via Reductive Amination

Objective: To generate a library of secondary and tertiary amine derivatives from the core scaffold.

Materials:

-

This compound (1.0 eq)

-

A diverse set of primary and secondary amines (1.1 eq)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

-

Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

Procedure:

-

In a vial, dissolve this compound in DCE.

-

Add the selected amine, followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add NaBH(OAc)₃ portion-wise to the mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify via column chromatography or preparative HPLC to yield the desired amine derivative.

Hypothetical SAR Data and Biological Evaluation

To validate the potential of this scaffold, a primary biological screen is essential. The following protocol outlines a representative assay for kinase inhibition.

Protocol: In Vitro JAK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives against the JAK2 enzyme.

Methodology:

-

Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.

-

Pre-incubate a range of concentrations of the test compounds (e.g., from 10 nM to 100 µM) with recombinant human JAK2 enzyme in an assay buffer.

-

Initiate the kinase reaction by adding ATP and a biotinylated peptide substrate.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

-

After incubation, read the plate on a TR-FRET-compatible reader.

-

Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls.

-

Determine IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Representative Data Table

The table below illustrates hypothetical data from an initial SAR screen, focusing on derivatives from the reductive amination of the core scaffold.

| Compound ID | R-Group (from Amine) | Structure | JAK2 IC₅₀ (µM) | Cytotoxicity CC₅₀ (HeLa, µM) | Selectivity Index (SI) |

| Core | - | This compound | > 50 | 25.5 | < 0.5 |

| NPA-001 | Piperidine | 15.2 | > 100 | > 6.6 | |

| NPA-002 | Morpholine | 8.9 | > 100 | > 11.2 | |

| NPA-003 | 4-Methylpiperazine | 2.1 | 85.1 | 40.5 | |

| NPA-004 | Aniline | 22.4 | 40.2 | 1.8 | |

| NPA-005 | Cyclohexylamine | 5.6 | 92.3 | 16.5 |

This data is illustrative and serves to demonstrate the type of results that would guide an SAR campaign.

Initial Insights: The hypothetical data suggests that incorporating a basic nitrogen, particularly within a piperazine ring (NPA-003), significantly improves potency against the target kinase while maintaining an acceptable cytotoxicity profile, leading to a promising selectivity index.

Conclusion and Future Directions

The This compound scaffold represents a highly promising and strategically designed starting point for medicinal chemistry campaigns. Its synthesis is straightforward via robust cross-coupling chemistry, and its dual functional handles—the aldehyde and the nitro group—provide orthogonal vectors for rapid library generation and systematic SAR exploration.

Future work should focus on:

-

Expanding the Library: Synthesizing a broader range of derivatives at both diversification points.

-

Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -SO₂Me) to mitigate potential toxicity concerns while retaining desired electronic properties.

-

Pharmacokinetic Profiling: Evaluating promising lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness.

-

In Vivo Efficacy: Advancing compounds with strong in vitro potency and favorable ADME profiles into relevant animal models of disease.

By leveraging the inherent advantages of this scaffold, drug discovery teams can efficiently navigate chemical space to identify novel and potent therapeutic candidates across a range of diseases.

References

-

Zaripova, F. F., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5779. [Link][2][15]

-

Borun, A. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Borun Chemical. [Link][4]

-

Zaripova, F. F., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Semantic Scholar. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

-

Sahu, P. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, Vol. 2023. [Link][1]

-

Chandra Shekhar, K., & Tejaswini, K. (2022). A Review Article On Recent Advances In The Pharmacological Diversification Of Pyridine. International Journal of Creative Research Thoughts (IJCRT), 10(5). [Link][3]

-

Jasiński, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(10), 1045. [Link][5]

-

Zaripova, F. F., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Organic and Biomolecular Chemistry. [Link]

-

Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(7), 885-888. [Link][16]

-

Pathak, T. P., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(18), 5897. [Link][8]

-

Krüger, T., & Weaver, J. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(19), 14135-14166. [Link]

-

Ncube, B., & Khanye, S. D. (2021). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 26(23), 7338. [Link][10]

-

Wagner, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(5), 1438. [Link][13]

-

Patel, H., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

-

Almási, A., et al. (2018). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link][6]

-

Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36. [Link][9]

-

Esmaili, S., et al. (2019). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 4(2), 4358-4365. [Link][7]

-

Nash, R. J., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1), 1362-1371. [Link]

-

Wang, K., et al. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 84(4), 465-472. [Link][14]

-

Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link][11]

-

Patel, H., et al. (2021). Structure-Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(20), 15017-15036. [Link][12]

-

Bashir, S., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 12345. [Link][17]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. nbinno.com [nbinno.com]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. wwjmrd.com [wwjmrd.com]

- 10. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationship of USP5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitropyridines in the Synthesis of Bioactive Molecules [ouci.dntb.gov.ua]

- 16. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-(5-Nitropyridin-2-yl)benzaldehyde in Modern Heterocyclic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry and drug discovery, the pyridine nucleus stands as a privileged scaffold, present in a significant percentage of FDA-approved drugs.[1][2] The strategic functionalization of this heterocycle offers a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. This technical guide delves into the synthesis and application of a particularly valuable, yet under-explored, building block: 4-(5-Nitropyridin-2-yl)benzaldehyde . We will explore its synthesis via palladium-catalyzed cross-coupling reactions and detail its subsequent transformation into diverse heterocyclic frameworks, including chalcones, pyrimidines, and other pharmacologically relevant scaffolds. This guide aims to provide both a theoretical framework and practical, field-proven insights for researchers and professionals engaged in the synthesis of novel chemical entities.

Introduction: The Significance of the 5-Nitropyridin-2-yl Moiety

The incorporation of a 5-nitropyridine moiety into a molecular scaffold can impart unique electronic and steric properties. The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a key component in the design of various functional molecules.[3] When coupled with a benzaldehyde functionality, as in this compound, a versatile precursor is created, poised for a multitude of synthetic transformations. The aldehyde group serves as a reactive handle for the construction of a wide array of heterocyclic systems, making this molecule a valuable starting point for generating libraries of novel compounds for biological screening.[4]

Synthesis of the Precursor: this compound

The most efficient and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, offering high functional group tolerance and generally good to excellent yields.[5][6]

The Suzuki-Miyaura Coupling Approach

The synthesis involves the coupling of 2-chloro-5-nitropyridine with 4-formylphenylboronic acid . The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially with a potentially less reactive chloro-substituted pyridine.[1]

Reaction Scheme:

Caption: Suzuki-Miyaura synthesis of the target precursor.

Detailed Experimental Protocol (Representative)

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-chloro-5-nitropyridine with 4-formylphenylboronic acid, adapted from established methodologies for similar couplings.[1]

Materials:

-

2-Chloro-5-nitropyridine (1.0 equiv)

-

4-Formylphenylboronic acid (1.2 equiv)

-

[Pd(dppf)Cl₂]·CH₂Cl₂ (3 mol%)

-

Potassium carbonate (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Deionized water (degassed)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-nitropyridine, 4-formylphenylboronic acid, and potassium carbonate.

-

Add the palladium catalyst, [Pd(dppf)Cl₂]·CH₂Cl₂, to the flask.

-

Add anhydrous 1,4-dioxane and degassed deionized water via syringe (typically a 4:1 ratio of dioxane to water).

-

Degas the reaction mixture by bubbling a gentle stream of the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Parameter | Typical Conditions |

| Palladium Catalyst | [Pd(dppf)Cl₂]·CH₂Cl₂, Pd(OAc)₂ |

| Ligand | dppf (in catalyst complex), PPh₃ |

| Base | K₂CO₃, K₃PO₄ |

| Solvent System | 1,4-Dioxane/Water, Toluene/Water |

| Temperature | 80 - 110 °C |

| Reaction Time | 4 - 12 hours |

Application in Heterocyclic Synthesis

The aldehyde functionality of this compound serves as a versatile entry point for the construction of a variety of heterocyclic systems.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds, and they exhibit a wide range of biological activities.[7] The Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative provides a straightforward route to these valuable compounds.[8]

Reaction Scheme:

Caption: Synthesis of chalcones from the precursor aldehyde.

Detailed Experimental Protocol (General):

-

Dissolve the substituted acetophenone (1.0 equiv) and this compound (1.0 equiv) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of a strong base (e.g., 10-40% NaOH or KOH) to the stirred mixture.

-

Continue stirring at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.

-

Collect the precipitated crude product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs, which are known for their diverse pharmacological activities, including as calcium channel blockers.[9][10]

Reaction Scheme:

Caption: Biginelli reaction for dihydropyrimidinone synthesis.

Detailed Experimental Protocol (General): [11][12]

-

In a round-bottom flask, combine this compound (1.0 equiv), the β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv), and urea or thiourea (1.5 equiv) in ethanol.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

-

Recrystallize from a suitable solvent if necessary.

Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[13] This reaction is highly valuable for creating carbon-carbon double bonds.

Reaction Scheme:

Caption: Knoevenagel condensation to form C=C bonds.

Detailed Experimental Protocol (General): [14][15]

-

Dissolve this compound (1.0 equiv) and the active methylene compound (1.0-1.2 equiv) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a weak base, such as piperidine or triethylamine.

-

Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Further Transformations and Future Perspectives